molecular formula C9H11BrN2O2 B8663999 5-Bromo-3-morpholinopyridin-2-ol

5-Bromo-3-morpholinopyridin-2-ol

Cat. No. B8663999
M. Wt: 259.10 g/mol
InChI Key: NUENXCSIJJQHSW-UHFFFAOYSA-N
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Description

5-Bromo-3-morpholinopyridin-2-ol is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-morpholinopyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-morpholinopyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-morpholinopyridin-2-ol

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

5-bromo-3-morpholin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H11BrN2O2/c10-7-5-8(9(13)11-6-7)12-1-3-14-4-2-12/h5-6H,1-4H2,(H,11,13)

InChI Key

NUENXCSIJJQHSW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CNC2=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-3-morpholinopyrazin-2(1H)-one (1.0 equiv.) in DMF (0.1 M) was added potassium carbonate (2.0 equiv.) and iodomethane (1.0 equiv.) at 0° C. and the solution was allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction was partitioned between water and ethyl acetate, the organic phase was washed with brine, dried with sodium sulfate, filtered and concentrated. The crude material was used for the next step without further purification. Isolated 5-bromo-1-methyl-3-morpholinopyrazin-2(1H)-one in 91% yield. LCMS m/z (M+H)=274/276, Rt=0.60 min. 1H NMR (400 MHz, ) δ ppm 3.42 (s, 3H) 3.66-3.83 (m, 4H) 3.85-4.00 (m, 4H), 6.77 (s, 1H).
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Synthesis routes and methods II

Procedure details

To a solution of 4-(5-bromo-2-methoxypyridin-3-yl)morpholine (1.0 equiv.) in 1,4-dioxane (0.3 M) was added concentrated HCl (5 equiv.) and the solution was heated to 100° C. for 1 h. Upon cooling to room temperature, the solution was concentrated to dryness under vacuo, then dissolved in water and neutralized with solid sodium bicarbonate. The precipitate was filtered, washed with water and dried under vacuo to give 5-bromo-3-morpholinopyridin-2(1H)-one as a beige solid in 93% yield. LCMS m/z (M+H)=258.9/260.9, Rt=0.48 min.
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